molecular formula C15H22O6 B14082074 Hydroheptelidic acid

Hydroheptelidic acid

Cat. No.: B14082074
M. Wt: 298.33 g/mol
InChI Key: WGNDRSIKIXVFLD-HXYHFMIISA-N
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Description

Hydroheptelidic acid is a sesquiterpene derivative first isolated from fungal species such as Trichoderma citrinoviride and Colletotrichum gloeosporioides . Its molecular formula, C₁₅H₂₂O₅, was established via high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy . Structurally, it features a bicyclic framework with a 5-membered lactone ring, two carboxyl groups (δC 175.1 and 171.1), and an isopropyl substituent, as confirmed by NOE and HMBC correlations .

Biological studies highlight its antimicrobial and cytotoxic properties. For example, this compound exhibited activity against intracellular amastigotes of Leishmania (V.) braziliensis (IC₅₀ = 12.4 μM) and demonstrated moderate cytotoxicity against tumor cell lines (e.g., IC₅₀ = 7.7–13.5 μM against NCI-H929 and SW620) . Its bioactivity is attributed to functional groups such as the lactone ring and carboxyl moieties, which are critical for target interactions .

Properties

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

IUPAC Name

(E)-3-[(3aS,4S,5R,7aS)-7a-hydroxy-3-oxo-5-propan-2-yl-1,3a,4,5,6,7-hexahydro-2-benzofuran-4-yl]-2-(hydroxymethyl)prop-2-enoic acid

InChI

InChI=1S/C15H22O6/c1-8(2)10-3-4-15(20)7-21-14(19)12(15)11(10)5-9(6-16)13(17)18/h5,8,10-12,16,20H,3-4,6-7H2,1-2H3,(H,17,18)/b9-5+/t10-,11-,12-,15-/m1/s1

InChI Key

WGNDRSIKIXVFLD-HXYHFMIISA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@]2(COC(=O)[C@H]2[C@@H]1/C=C(\CO)/C(=O)O)O

Canonical SMILES

CC(C)C1CCC2(COC(=O)C2C1C=C(CO)C(=O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Hydroheptelidic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hydroheptelidic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of hydroheptelidic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), inhibiting its activity . This interaction can disrupt cellular metabolic processes, leading to cytotoxic effects.

Comparison with Similar Compounds

Gliocladic Acid

  • Structure : Shares a bicyclic sesquiterpene skeleton but differs in substituents. Gliocladic acid (C₁₅H₂₄O₅) has an oxymethylene group (δC 57.4) instead of the methylene group (δC 33.6) found in hydroheptelidic acid .
  • Bioactivity : Less potent in cytotoxicity (IC₅₀ > 20 μM) compared to this compound, suggesting the methylene group enhances membrane permeability .

Xylaric Acid D

  • Structure : Contains a 6-membered lactone ring (vs. 5-membered in this compound) and an additional hydroxyl group .
  • Bioactivity : Shows weaker antileishmanial activity (IC₅₀ = 25.8 μM), indicating lactone ring size influences target binding .

Heptelidic Acid Derivatives

  • 3-O-Acetylheptelidic Acid A : An acetylated derivative (C₁₇H₂₄O₇) with enhanced cytotoxicity (IC₅₀ = 4.8–9.3 μM) due to improved lipid solubility from the acetyl group .
  • Heptelidic Acid : Features a 7-membered lactone and an epoxide ring. Despite higher cytotoxicity (IC₅₀ = 0.4–3 μM), it failed in vivo due to poor selectivity, whereas this compound’s opened epoxide improves therapeutic index .

Colletotrin

  • Structure : A hybrid molecule combining this compound and heptelidic acid chlorohydrin.
  • Bioactivity : Exhibits unique antifungal properties absent in this compound, likely due to the chlorohydrin moiety .

Comparative Data Table

Compound Molecular Formula Key Structural Features Source Fungus Bioactivity (IC₅₀) Reference
This compound C₁₅H₂₂O₅ 5-membered lactone, two carboxyl groups Trichoderma citrinoviride 7.7–13.5 μM (cytotoxic) ; 12.4 μM (antileishmanial)
Gliocladic acid C₁₅H₂₄O₅ Oxymethylene group, single carboxyl Xylaria sp. NC1214 >20 μM (cytotoxic)
Xylaric acid D C₁₅H₂₀O₆ 6-membered lactone, hydroxyl substituent Lentinellus ursinus 25.8 μM (antileishmanial)
3-O-Acetylheptelidic A C₁₇H₂₄O₇ Acetylated C-3, 5-membered lactone Lentinellus ursinus 4.8–9.3 μM (cytotoxic)
Heptelidic acid C₁₅H₂₀O₄ 7-membered lactone, epoxide Phyllosticta sp. 0.4–3 μM (cytotoxic)

Key Research Findings

Lactone Ring Size : Smaller lactones (e.g., 5-membered in this compound) improve solubility but reduce binding affinity compared to 7-membered rings in heptelidic acid .

Epoxide vs. Carboxyl : The absence of an epoxide in this compound reduces off-target cytotoxicity while retaining antileishmanial efficacy, making it a safer lead compound .

Acetylation Effects : Derivatives like 3-O-acetylheptelidic acid A show enhanced cytotoxicity, suggesting chemical modifications can optimize pharmacokinetics .

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